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2-Ethynyl-3-iodopyridine: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Ethynyl-3-iodopyridine is a halogenated pyridine derivative incorporating a reactive ethynyl

group. This unique combination of functionalities makes it a valuable building block in organic

synthesis, particularly for the construction of complex heterocyclic scaffolds. The pyridine ring

is a common motif in pharmaceuticals, and the presence of both an iodo and an ethynyl group

at adjacent positions offers versatile handles for a variety of chemical transformations, including

cross-coupling reactions. This technical guide provides a detailed overview of the known

physical and chemical properties of 2-Ethynyl-3-iodopyridine, its synthesis, and potential

applications in medicinal chemistry, with a focus on data relevant to researchers in drug

discovery and development.

Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-Ethynyl-3-iodopyridine is

presented in the table below. These properties are essential for its handling, characterization,

and use in chemical reactions.
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Property Value Source

Molecular Formula C₇H₄IN [1][2]

Molecular Weight 229.02 g/mol [1][2]

IUPAC Name 2-ethynyl-3-iodopyridine [1][2]

Canonical SMILES C#CC1=C(C=CC=N1)I [1][2]

InChI Key
HGRLZUZGSQIRGZ-

UHFFFAOYSA-N
[1][2]

Monoisotopic Mass 228.93885 g/mol [1][2]

XLogP3 1.8 [1][2]

Heavy Atom Count 9 [1][2]

Hydrogen Bond Acceptor

Count
1 [1][2]

Synthesis
The primary synthetic route to 2-Ethynyl-3-iodopyridine is anticipated to be a Sonogashira

coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and widely

used method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from

aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).

A plausible synthetic pathway would involve the coupling of a suitable 3-iodopyridine precursor,

such as 2-chloro-3-iodopyridine, with a protected or unprotected acetylene source.

Experimental Workflow: Proposed Sonogashira
Coupling
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Start Materials:
- 2-Chloro-3-iodopyridine
- (Trimethylsilyl)acetylene

Sonogashira Coupling:
- Pd catalyst (e.g., Pd(PPh₃)₄)
- Cu(I) co-catalyst (e.g., CuI)

- Base (e.g., Et₃N)
- Solvent (e.g., THF)

Intermediate:
2-((Trimethylsilyl)ethynyl)-3-iodopyridine

Desilylation:
- Base (e.g., K₂CO₃) or Fluoride source (e.g., TBAF)

- Solvent (e.g., MeOH)

Final Product:
2-Ethynyl-3-iodopyridine

Purification:
Column Chromatography

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Ethynyl-3-iodopyridine via Sonogashira coupling.

Detailed Methodologies
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While a specific experimental protocol for the synthesis of 2-Ethynyl-3-iodopyridine is not

readily available in the searched literature, a general procedure for a Sonogashira coupling

involving a halopyridine can be adapted.

General Sonogashira Coupling Protocol: A mixture of the halopyridine (1 equivalent), a

palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equivalents), and a copper(I) co-catalyst

like CuI (0.05-0.1 equivalents) is placed in a reaction vessel under an inert atmosphere (e.g.,

argon or nitrogen).[3] A suitable solvent, typically an amine base like triethylamine which also

acts as the solvent, or a mixture of solvents like THF and an amine, is added.[3] The terminal

alkyne (1.1-1.5 equivalents) is then introduced, and the reaction mixture is stirred at room

temperature or heated, depending on the reactivity of the substrates.[4] The progress of the

reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas

chromatography (GC). Upon completion, the reaction mixture is worked up by filtering off the

catalyst, followed by extraction and purification, usually by column chromatography on silica

gel.

Reactivity and Potential Transformations
The bifunctional nature of 2-Ethynyl-3-iodopyridine makes it a versatile intermediate for

further chemical modifications. The ethynyl group can participate in various reactions,

including:

Click Chemistry: The terminal alkyne can undergo copper-catalyzed azide-alkyne

cycloaddition (CuAAC) to form 1,2,3-triazoles.

Further Sonogashira Couplings: The terminal alkyne can be coupled with other aryl or vinyl

halides.

Hydration: The alkyne can be hydrated to form a methyl ketone.

Reduction: The triple bond can be selectively reduced to a double or single bond.

The iodo group is an excellent leaving group for various cross-coupling reactions, such as:

Suzuki Coupling: To form a C-C bond with a boronic acid.

Heck Coupling: To form a C-C bond with an alkene.
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Buchwald-Hartwig Amination: To form a C-N bond.

Stille Coupling: To form a C-C bond with an organotin compound.

The relative reactivity of the iodo and ethynyl groups can potentially be controlled by the choice

of reaction conditions, allowing for selective functionalization at either position.

Spectroscopic Properties (Predicted)
While experimental spectroscopic data for 2-Ethynyl-3-iodopyridine is not available in the

searched literature, the expected spectral features can be predicted based on the analysis of

similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton of the terminal alkyne (≡C-H) is expected to appear as a singlet in the

range of δ 3.0-3.5 ppm.[2] The protons on the pyridine ring will show characteristic coupling

patterns and chemical shifts depending on their position relative to the nitrogen and the

substituents.

¹³C NMR: The sp-hybridized carbons of the alkyne would appear in the range of δ 70-90

ppm. The carbon atom of the pyridine ring attached to the iodine atom would be significantly

shifted downfield.

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following

functional groups:

≡C-H stretch: A sharp band around 3300 cm⁻¹.

C≡C stretch: A weaker band in the region of 2100-2260 cm⁻¹.[5]

C=N and C=C stretches (pyridine ring): Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)
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The mass spectrum should show a molecular ion peak (M⁺) at m/z = 229. The presence of

iodine (¹²⁷I) would lead to a characteristic isotopic pattern. Fragmentation patterns would likely

involve the loss of the ethynyl group and cleavage of the pyridine ring.

Potential Applications in Drug Development
Pyridine and its derivatives are prevalent scaffolds in many approved drugs and are actively

explored in drug discovery programs for a wide range of therapeutic areas, including oncology.

[6][7][8] The incorporation of an ethynyl group can provide a rigid linker and can also interact

with biological targets through hydrogen bonding or by acting as a reactive handle for covalent

modification.

While no specific biological activity has been reported for 2-Ethynyl-3-iodopyridine itself, its

structural motifs are found in compounds with known anticancer activity. For instance, various

pyridine derivatives have been investigated as kinase inhibitors, targeting enzymes that are

often dysregulated in cancer.[9][10][11] The ethynylphenyl group is a common feature in many

kinase inhibitors.

Logical Relationship: Potential as a Kinase Inhibitor
Precursor
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Caption: Synthetic utility towards potential kinase inhibitors.

The versatile reactivity of 2-Ethynyl-3-iodopyridine allows for its elaboration into more

complex molecules that could be screened for various biological activities, including as

inhibitors of protein kinases, which are important targets in cancer therapy.

Conclusion
2-Ethynyl-3-iodopyridine is a promising, yet underexplored, building block for organic

synthesis and medicinal chemistry. Its combination of a pyridine core with two distinct and

reactive functional groups provides a platform for the rapid generation of diverse molecular
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architectures. While detailed experimental data on its synthesis, spectroscopy, and biological

activity are currently limited in the public domain, its structural features suggest significant

potential for applications in the development of novel therapeutics, particularly in the field of

oncology. Further research into this compound is warranted to fully elucidate its chemical and

biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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